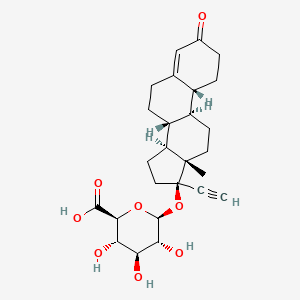
Sodium copper chlorophyllin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium copper chlorophyllin (SCC) is a water-soluble derivative of chlorophyll, commonly used as a food colorant and dietary supplement. It exhibits antimutagenic and antioxidant properties, and its commercial preparation includes a mixture of chlorophyll derivatives. The interest in SCC extends beyond its colorant capabilities, with research exploring its stability during digestion, absorption by human intestinal cells, and its protective effects against oxidative damage (Ferruzzi, Failla, & Schwartz, 2002).
Synthesis Analysis
The synthesis of SCC has been optimized through processes such as alkaline cuprammonium replacement. Key factors in the synthesis process include ethanol concentration, pH, reaction temperature, and the amount of copper. Optimal conditions have been identified to improve the efficiency and quality of SCC production, suggesting a semi-synthesis method that could enhance its commercial preparation from natural sources like silkworm excrement chlorophyll (Ji Ping-xiong, 2012).
Molecular Structure Analysis
The molecular structure of SCC is characterized by its green hue and good stability against heat, light, acids, and alkalis. This stability is attributed to the metal porphyrin core of SCC, which has unique electronic band structures and photon conversion performance, making it a candidate for applications in materials science, energy research, and photonics (Jiang-ting Li et al., 2017).
Chemical Reactions and Properties
SCC's chemical properties, such as its thermal and photodegradation behavior, have been closely examined. Thermal degradation studies indicate that SCC and its components like Cu(II)Chlorin e4 degrade at rates influenced by temperature, exhibiting first-order kinetics. This temperature sensitivity is similar to natural chlorophyll, posing considerations for its use in thermally processed foods and supplements (Ferruzzi & Schwartz, 2005). Additionally, investigations into the photodegradation of SCC under UV irradiation reveal a lower photosensitivity compared to natural chlorophylls, suggesting its potential safety in food and cosmetics despite the rapid loss of components like copper chlorin e6, which may impact its dietary benefits (S. Petrović et al., 2023).
Physical Properties Analysis
SCC's physical properties, including its nonlinear optical (NLO) properties, have been studied. SCC exhibits reverse saturation absorption and negative nonlinear refraction (self-defocusing) in aqueous solutions at different concentrations. These properties highlight SCC's potential for applications in fast optical communications, solar photovoltaic cells, and other photonics technologies (Jiang-ting Li et al., 2017).
Chemical Properties Analysis
The chemical stability of SCC, particularly its resistance to oxidative degradation, plays a crucial role in its functional applications. SCC has shown significant protective effects against oxidative damage in biological systems, demonstrating its potential as a natural antioxidant in dietary supplements and food colorants. Its interaction with proteins and genotoxic agents further supports its health-related activities, including the prevention of lipid peroxidation (Bárbara Gomes et al., 2009).
科学的研究の応用
Hydrogel Formulations
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: SCC is used in hydrogel formulations to enhance its stability . The hydrogel containing SCC and SCC-loaded liposomes were developed for this purpose .
- Methods of Application: SCC-loaded liposomes were made of soy lecithin with a phosphatidylcholine content of 90%, by the thin film hydration method . The final SCC concentration in liposomes and hydrogel was set to 1×10 –4 M .
- Results: After SCC incorporation in liposomes, spectrophotometric studies have shown its improved stability compared to the aqueous environment . SCC incorporation in liposomes gradually prolonged SCC release in comparison with SCC hydrogel and SCC solution .
Nonlinear Optical Properties
- Scientific Field: Photonics .
- Application Summary: SCC has unique electronic band structure and photon conversion performance, which makes it attractive in the field of photonics .
- Methods of Application: The absorption spectra and NLO properties of SCC in aqueous solution at different concentrations were measured using the Z-scan technique .
- Results: The absorption spectra of SCC exhibit 2 characteristic absorption peaks located at the wavelengths 405 and 630 nm . SCC exhibits reverse saturation absorption and negative nonlinear refraction (self-defocusing) .
Anti-inflammatory and Antimutagenic Activities
- Scientific Field: Medicine .
- Application Summary: SCC has potential anti-inflammatory, deodorizing, erythropoietic, and antimutagenic activities .
Cancer Prevention
- Scientific Field: Oncology .
- Application Summary: In animal models of AFB 1 -induced liver cancer, administration of SCC significantly reduces AFB 1 -induced DNA damage .
- Results: Administration of SCC dose-dependently inhibits the development of liver cancer in trout .
Food Coloring
- Scientific Field: Food Science .
- Application Summary: SCC is commonly used as a food colorant in various food products .
- Methods of Application: SCC is added to food products during their preparation to enhance their color .
- Results: SCC provides a green color to food products, making them more appealing .
Deodorant
- Scientific Field: Personal Care .
- Application Summary: SCC has been used orally as an internal deodorant .
- Methods of Application: SCC is consumed orally to control body odor .
- Results: SCC may help reduce the production of odorous compounds associated with body odor, such as ammonia and volatile fatty acids .
Wound Healing
- Scientific Field: Medicine .
- Application Summary: SCC has been used in traditional medicine for its purported wound-healing properties .
- Methods of Application: SCC is applied topically to wounds to promote healing .
- Results: SCC may help promote the healing of wounds by supporting tissue regeneration and reducing inflammation .
Antioxidant Properties
- Scientific Field: Nutrition .
- Application Summary: The antioxidant qualities of SCC are thought to assist the body in counteracting damaging free radicals .
- Methods of Application: SCC is consumed orally for its antioxidant properties .
- Results: Free radicals can oxidatively harm cells and are linked to several health issues, such as aging and chronic illnesses .
Safety And Hazards
SCC is generally safe, but it might make the skin more sensitive to the sun10. It contains copper, which can cause serious adverse effects when taken in high doses for an extended period of time10.
将来の方向性
SCC has beneficial effects on biomarkers of photoaged skin7. Products containing both SCC and retinols may provide a dual approach to reversing age-related decreases in hyaluronic acid (HA) in the skin7. There is growing interest in SCC as a food colorant and supplement owing to its beneficial biological activities11.
特性
CAS番号 |
28302-36-5 |
|---|---|
製品名 |
Sodium copper chlorophyllin |
分子式 |
C34H29CuN4Na3O6 |
分子量 |
722.13 |
同義語 |
SODIUM CHLOROPHYLLIN; SODIUM COPPER CHLOROPHYLLIN; [sp-4-2-(2s-trans)]-sodiu; 7,17-trimethyl-21h,23h-porphine-2-propanoato(5-)-n21,n22,n23,n24]-hydro-tri; cuprate(3-),[18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-12-formyl-2,3-di; CHLOROPHYLLIN WATER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



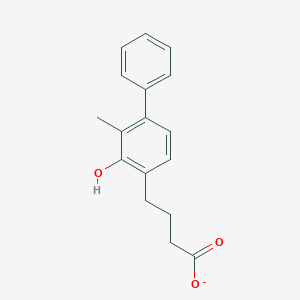
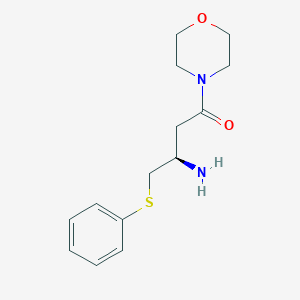
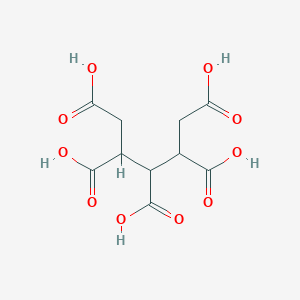
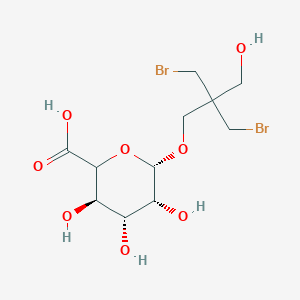
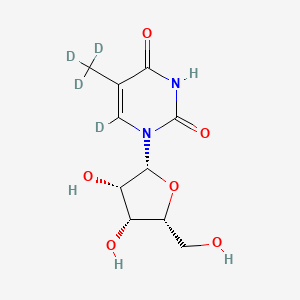
![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)
![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)

